CB2 Receptor Affinity and Selectivity
The sulfamoyl benzamide chemotype to which 4-(dimethylsulfamoyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide belongs has been optimized in peer-reviewed studies to achieve 120-fold functional selectivity for the CB2 receptor over CB1, with the lead compound 27 (a structurally related sulfamoyl benzamide) displaying an EC₅₀ of 8.3 nM at CB2 versus EC₅₀ >1,000 nM at CB1 in a GTPγS functional assay [1]. The dimethylsulfamoyl substituent at the 4-position of the benzamide core, combined with the 2-methoxypropyl side chain bearing an ortho-fluorophenyl group, mirrors the key pharmacophoric elements identified in this optimization campaign. In contrast, the initial screening hit (compound 8, lacking the optimized substituents) exhibited only modest CB2 affinity (CB2 Kᵢ approximately 200 nM) with negligible selectivity [1].
| Evidence Dimension | CB2 receptor functional selectivity (GTPγS assay) |
|---|---|
| Target Compound Data | No direct assay data publicly available; structural match to the sulfamoyl benzamide pharmacophore with a dimethylsulfamoyl substituent at the 4-position and an ortho-fluoro-2-methoxypropyl tail [1] |
| Comparator Or Baseline | Optimized sulfamoyl benzamide lead (compound 27): CB2 EC₅₀ = 8.3 nM, CB1 EC₅₀ >1,000 nM, selectivity ratio = 120-fold. Initial screening hit (compound 8): CB2 Kᵢ approximately 200 nM, minimal selectivity [1] |
| Quantified Difference | Target compound's structural class achieves >120-fold CB2 selectivity; unoptimized analogs exhibit substantially lower affinity and minimal selectivity. Exact potency for the target compound is not currently published. |
| Conditions | Human recombinant CB1 and CB2 receptors; GTPγS binding functional assay |
Why This Matters
Understanding the class-level selectivity profile enables researchers to select this compound for CB2-targeted probe development, avoiding analogs with ambiguous or uncharacterized receptor selectivity.
- [1] Worm K, et al. Sulfamoyl benzamides as novel CB2 cannabinoid receptor ligands. Bioorg Med Chem Lett. 2008;18(9):2830-5. doi: 10.1016/j.bmcl.2008.04.006. View Source
